molecular formula C9H7N3O B8722951 6-pyridin-2-yl-1H-pyrimidin-2-one

6-pyridin-2-yl-1H-pyrimidin-2-one

Cat. No.: B8722951
M. Wt: 173.17 g/mol
InChI Key: UOTBJVBNJVDWFA-UHFFFAOYSA-N
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Description

6-pyridin-2-yl-1H-pyrimidin-2-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-2-yl-1H-pyrimidin-2-one typically involves the condensation of 2-aminopyridine with a suitable pyrimidine precursor. One common method is the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . Another approach involves the use of 2-chloropyrimidine, which reacts with 2-aminopyridine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using the aforementioned synthetic routes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-pyridin-2-yl-1H-pyrimidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridylpyrimidines, which have applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

6-pyridin-2-yl-1H-pyrimidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridine and pyrimidine rings, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-pyridin-2-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C9H7N3O/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13)

InChI Key

UOTBJVBNJVDWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC(=O)N2

Origin of Product

United States

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